1,2,5-Oxadiazol-3-ylmethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5-Oxadiazol-3-ylmethyl acetate is a versatile small molecule scaffold with a molecular formula of C5H6N2O3 and a molecular weight of 142.11 g/mol . This compound is part of the oxadiazole family, which consists of five-membered heterocyclic molecules containing two nitrogen atoms, one oxygen atom, and two carbon atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,5-Oxadiazol-3-ylmethyl acetate can be synthesized through several methods. One common approach involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . Another method includes the uronium activation method, which involves the reaction of carboxylic acids and amidoximes to form 1,2,4-oxadiazoles . The specific reaction conditions and reagents used in these methods can vary, but they typically involve the use of dry solvents, anhydrous potassium carbonate, and refluxing for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help optimize the reaction conditions and improve the overall yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 1,2,5-Oxadiazol-3-ylmethyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions can be used to modify the compound’s structure and properties, making it suitable for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Substitution reactions may involve the use of halogenating agents or nucleophiles under specific conditions, such as elevated temperatures and the presence of catalysts .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxadiazole derivatives with additional functional groups, while reduction reactions can produce simpler compounds with fewer functional groups .
Scientific Research Applications
1,2,5-Oxadiazol-3-ylmethyl acetate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, oxadiazole derivatives have shown potential as anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, and analgesic agents . Additionally, 1,2,5-oxadiazole derivatives have been studied for their potential use as high-energy-density materials in the field of material science .
Mechanism of Action
The mechanism of action of 1,2,5-oxadiazol-3-ylmethyl acetate involves its interaction with specific molecular targets and pathways. For example, some oxadiazole derivatives have been shown to inhibit enzymes such as indoleamine-2,3-dioxygenase 1 (IDO1), which plays a role in immune regulation and tumor growth . The compound’s effects are mediated through its ability to form stable complexes with these targets, thereby modulating their activity and downstream signaling pathways .
Comparison with Similar Compounds
1,2,5-Oxadiazol-3-ylmethyl acetate can be compared with other similar compounds, such as 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,3-oxadiazole . While all these compounds share the oxadiazole core structure, their regioisomeric forms result in different electronic environments and properties . For instance, 1,2,4-oxadiazole derivatives have been studied for their potential as anticancer agents, while 1,3,4-oxadiazole derivatives have shown promise as antiviral and antibacterial agents . The unique properties of this compound, such as its stability and reactivity, make it a valuable compound for various applications .
Properties
IUPAC Name |
1,2,5-oxadiazol-3-ylmethyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-4(8)9-3-5-2-6-10-7-5/h2H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTCHWDCNMPNCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=NON=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.